4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide, commonly known as CB-13, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential medicinal properties. It was first synthesized in 2010 by a team of researchers at the University of California, Irvine, led by Professor Daniele Piomelli.
Wirkmechanismus
CB-13 acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, appetite, and mood. It binds to the CB1 and CB2 receptors in the brain and other parts of the body, which results in the activation of various signaling pathways.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects, including pain relief, anti-inflammatory properties, and the ability to reduce anxiety and depression. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
CB-13 has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, including its relatively short half-life and potential for toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on CB-13. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in animal models. Additionally, further research is needed to better understand its effects on the endocannabinoid system and its potential for use in the treatment of other medical conditions.
Synthesemethoden
CB-13 is synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoyl chloride with 2-chlorobenzyl alcohol in the presence of a base, followed by the addition of ammonia and subsequent purification steps. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CB-13 has been studied extensively for its potential use as a therapeutic agent in various medical conditions. One of the most promising areas of research is its use as a pain reliever. CB-13 has been shown to be effective in reducing pain in animal models and has the potential to be used in the treatment of chronic pain in humans.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUCMOMMHQNYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.